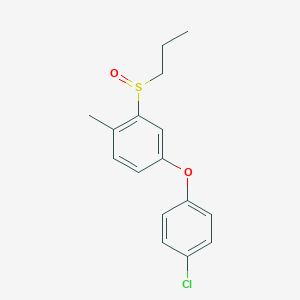![molecular formula C19H17N3O3 B14588517 Morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]- CAS No. 61418-40-4](/img/structure/B14588517.png)
Morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]- is a complex organic compound that features a morpholine ring attached to a phthalazinone moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both morpholine and phthalazinone structures within the molecule provides unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]- typically involves the coupling of a morpholine derivative with a phthalazinone precursor. One common method involves the reaction of 3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups, modifying the compound’s properties .
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog with a similar ring structure but lacking the phthalazinone moiety.
Phthalazinone: Contains the phthalazinone structure but without the morpholine ring.
Piperazine: Another heterocyclic compound with structural similarities to morpholine.
Uniqueness
Morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]- is unique due to the combination of the morpholine and phthalazinone structures within a single molecule. This dual functionality provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
61418-40-4 |
|---|---|
Molekularformel |
C19H17N3O3 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
4-(morpholine-4-carbonyl)-2-phenylphthalazin-1-one |
InChI |
InChI=1S/C19H17N3O3/c23-18-16-9-5-4-8-15(16)17(19(24)21-10-12-25-13-11-21)20-22(18)14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI-Schlüssel |
YDRBFHSWIJHFLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


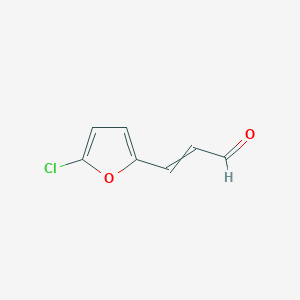
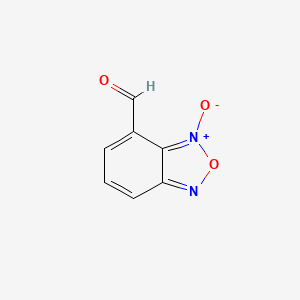

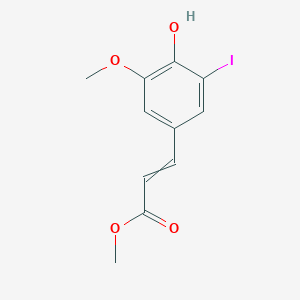
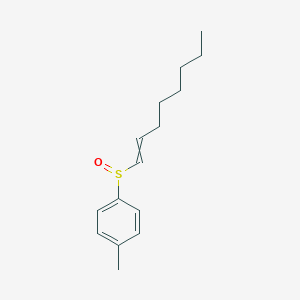
![Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14588459.png)
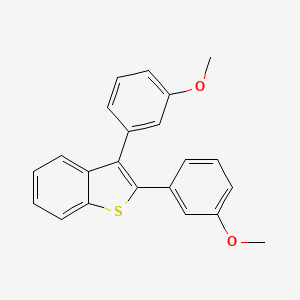

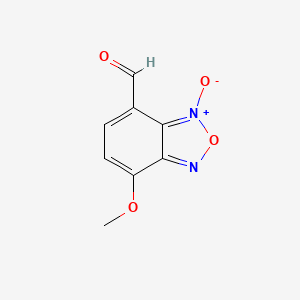
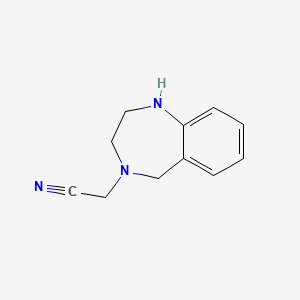
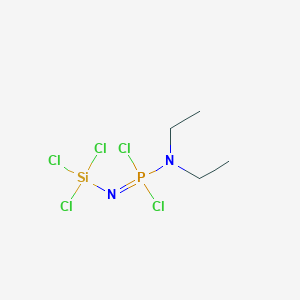

![9-Chloro-2-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14588480.png)
